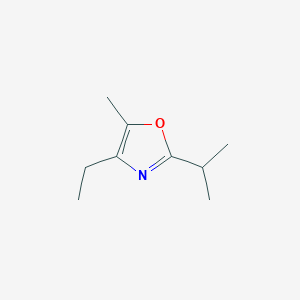

4-Ethyl-5-methyl-2-(1-methylethyl)oxazole

Description

Structure

3D Structure

Properties

CAS No. |

84027-96-3 |

|---|---|

Molecular Formula |

C9H15NO |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

4-ethyl-5-methyl-2-propan-2-yl-1,3-oxazole |

InChI |

InChI=1S/C9H15NO/c1-5-8-7(4)11-9(10-8)6(2)3/h6H,5H2,1-4H3 |

InChI Key |

SGEREWZCOUDFEM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(OC(=N1)C(C)C)C |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 4 Ethyl 5 Methyl 2 1 Methylethyl Oxazole Analogs

Detailed Reaction Mechanisms of Oxazole (B20620) Ring Formation and Functionalization

The synthesis of the oxazole core, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, can be achieved through various established methods. These synthetic strategies are adaptable for producing a wide range of substituted analogs, including those with alkyl groups at the 2, 4, and 5 positions. researchgate.netcutm.ac.in

Oxazole Ring Formation:

Classic methodologies for constructing the oxazole ring are pivotal in generating its derivatives.

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of 2-acylamino ketones. cutm.ac.inpharmaguideline.com By selecting appropriate starting materials, one can introduce desired substituents at various positions of the oxazole ring. For instance, to synthesize an analog of 4-Ethyl-5-methyl-2-(1-methylethyl)oxazole, one could start with a 2-acylamino ketone bearing the corresponding ethyl, methyl, and isopropyl R-groups.

Fischer Oxazole Synthesis: This synthesis proceeds from the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid. cutm.ac.in

Reaction of α-Haloketones: Primary amides react with α-haloketones to yield oxazoles. cutm.ac.inpharmaguideline.com

From Isocyanides: The reaction of isocyanides with acid chlorides can also lead to the formation of the oxazole ring, often using dehydrating agents to facilitate the final cyclization step. pharmaguideline.com

Modern Methods: More recent developments include copper- and gold-catalyzed reactions that offer efficient routes to substituted oxazoles from readily available starting materials like enamides, alkynes, and nitriles. organic-chemistry.org

A summary of common oxazole synthesis methods is provided below.

| Synthesis Method | Starting Materials | Key Features |

| Robinson-Gabriel Synthesis | 2-Acylamino ketone | Intramolecular cyclization followed by dehydration. cutm.ac.inpharmaguideline.com |

| Fischer Oxazole Synthesis | Cyanohydrin and Aldehyde | Requires anhydrous acid catalyst. cutm.ac.in |

| From α-Haloketones | α-Haloketone and Primary Amide | A direct condensation-cyclization reaction. pharmaguideline.com |

| From Isocyanides | Isocyanide and Acid Chloride | Requires a dehydration step to form the final ring. pharmaguideline.com |

| Copper-Catalyzed Cyclization | Enamides | Involves vinylic C-H bond functionalization. organic-chemistry.org |

Functionalization of the Oxazole Ring:

Once formed, the oxazole ring can undergo various functionalization reactions. However, for a fully substituted analog like this compound, reactions that typically occur at unsubstituted ring carbons (C-H bonds) are not possible. Functionalization would rely on reactions involving the substituents or more advanced techniques.

Metallation: The C2 position of the oxazole ring is the most acidic and can be deprotonated by strong bases like n-BuLi, forming a 2-lithiooxazole intermediate. pharmaguideline.comfirsthope.co.in This intermediate can then react with various electrophiles to introduce a wide range of functional groups at the C2 position. firsthope.co.in However, this is only applicable to oxazoles with a hydrogen atom at C2.

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly when substituted with electron-donating groups. pharmaguideline.comwikipedia.org This reaction is a well-developed route for synthesizing pyridine (B92270) derivatives. wikipedia.org The reaction with an alkene dienophile initially forms a bicyclic intermediate which then rearranges to the pyridine. wikipedia.org

Electronic Structure and Aromatic Character Influencing Reactivity

The reactivity of the oxazole ring is intrinsically linked to its electronic structure and degree of aromaticity. Oxazoles are considered aromatic compounds, fulfilling Hückel's rule with 6 π-electrons delocalized across the five-membered ring. researchgate.net This aromaticity is supported by spectroscopic data and molecular orbital calculations. clockss.org

However, the aromatic character of oxazole is less pronounced than that of other heterocycles like thiazole or imidazole. wikipedia.orgkomorowski.edu.pl This reduced aromaticity can be quantified by metrics such as Dewar resonance energy, which is lower for oxazole compared to benzene or pyrrole. clockss.org The presence of the electronegative oxygen atom leads to a less uniform distribution of electron density within the ring, influencing its stability and reactivity. komorowski.edu.pl

In analogs such as this compound, the substituents play a crucial role in modulating the electronic properties of the ring. The ethyl, methyl, and isopropyl groups are all electron-donating through an inductive effect. This has several consequences:

Increased Electron Density: The alkyl groups push electron density into the oxazole ring, making it more electron-rich than the parent oxazole.

Enhanced Reactivity: This increased electron density generally activates the ring towards electrophilic attack and facilitates reactions like the Diels-Alder cycloaddition. pharmaguideline.comclockss.org

The key electronic features are summarized in the table below.

| Property | Description | Influence of Alkyl Substituents |

| Aromaticity | 6 π-electron system, but less aromatic than thiazole or imidazole. wikipedia.orgkomorowski.edu.pl | Electron-donating groups increase electron density but do not fundamentally change the moderate aromatic character. |

| Electron Distribution | Uneven due to the presence of electronegative oxygen and nitrogen atoms. komorowski.edu.pl | Alkyl groups increase electron density at the carbon atoms of the ring. |

| Reactivity | Acts as a diene in Diels-Alder reactions; susceptible to electrophilic and nucleophilic attack at specific sites. pharmaguideline.comwikipedia.org | Electron-donating groups enhance reactivity in Diels-Alder reactions and towards electrophiles. pharmaguideline.com |

Electrophilic and Nucleophilic Reactivity at Specific Ring Positions

The positions on the oxazole ring exhibit distinct reactivity profiles towards electrophiles and nucleophiles, which are further influenced by the nature of the substituents.

Electrophilic Substitution:

For the parent oxazole ring, electrophilic aromatic substitution is generally difficult due to the electron-withdrawing nature of the heteroatoms, which makes the ring electron-deficient compared to benzene. firsthope.co.in However, the reaction is possible, especially when activating, electron-donating groups are present. pharmaguideline.comwikipedia.org The preferred site for electrophilic attack is the C5 position, followed by C4. pharmaguideline.comkomorowski.edu.pl The C2 position is the least reactive towards electrophiles. pharmaguideline.com In the case of this compound, all ring carbon positions are already substituted, precluding direct electrophilic aromatic substitution on the ring itself. Reactions would likely occur on the alkyl side chains under appropriate conditions.

Nucleophilic Substitution:

Nucleophilic attack preferentially occurs at the C2 position, which is the most electron-deficient carbon atom in the ring. pharmaguideline.comwikipedia.org Nucleophilic aromatic substitution typically requires a good leaving group at the C2 position. wikipedia.org In many cases, nucleophilic attack on the oxazole ring can lead to ring-opening rather than substitution. pharmaguideline.comfirsthope.co.in For an analog with an isopropyl group at C2, direct nucleophilic substitution would be sterically hindered and would still necessitate a leaving group.

Deprotonation at C2 is a key reaction for unsubstituted oxazoles, but for 2-substituted analogs like this compound, this pathway is blocked. pharmaguideline.comwikipedia.org

The general reactivity order for the unsubstituted oxazole ring is summarized below.

| Position | Electrophilic Attack | Nucleophilic Attack |

| C2 | Least reactive. pharmaguideline.com | Most reactive, especially with a leaving group. pharmaguideline.comwikipedia.orgsemanticscholar.org |

| C4 | More reactive than C2. pharmaguideline.comkomorowski.edu.pl | Less reactive than C2. semanticscholar.org |

| C5 | Most reactive site. firsthope.co.inwikipedia.orgkomorowski.edu.pl | Less reactive than C2. semanticscholar.org |

Tautomeric Equilibria and Isomerization Phenomena in Substituted Oxazoles

Tautomerism and isomerization are important aspects of the chemistry of certain substituted oxazoles.

Tautomerism:

Prototropic tautomerism involves the migration of a proton. For the oxazole ring itself in a compound like this compound, where all ring carbons are substituted and there are no labile protons attached to the ring, this type of tautomerism is not possible. However, tautomeric equilibria are significant in oxazole derivatives that possess functional groups with mobile protons, such as hydroxyoxazoles, which can exist in equilibrium with their oxazolone keto forms. The position of this equilibrium is influenced by factors like solvent polarity and the electronic nature of other substituents on the ring. mdpi.commdpi.com

Isomerization:

Isomerization reactions involve the rearrangement of atoms to form a constitutional isomer. A notable example in oxazole chemistry is the Cornforth rearrangement . This is a thermal rearrangement reaction of 4-acyloxazoles where the acyl group at C4 and the substituent at C5 exchange positions. wikipedia.org This reaction proceeds through a nitrile ylide intermediate. While this specific rearrangement applies to 4-acyl substituted oxazoles, it highlights the potential for structural reorganization within the oxazole framework under certain conditions.

Another form of potential isomerization in substituted oxazoles could involve E/Z isomerization if a substituent contains a double bond. beilstein-journals.org For this compound, which contains only saturated alkyl groups, this is not a relevant process.

Computational Chemistry and Theoretical Studies of Oxazole Containing Systems

Quantum Chemical Calculations on Electronic Structure and Stability (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and thermodynamic stability of oxazole (B20620) derivatives. Methods like the B3LYP functional combined with basis sets such as 6-311G(d,p) are commonly employed to optimize the molecular geometry and compute various electronic parameters. irjweb.comdoaj.org

The optimized geometry reveals key structural parameters like bond lengths and angles, which are influenced by the nature of the substituents on the oxazole ring. irjweb.com A crucial aspect of these calculations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.com

Furthermore, molecular electrostatic potential (MEP) surfaces can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. doaj.orgresearchgate.net These computational analyses help in understanding the intrinsic properties of the molecule and predicting its behavior in chemical reactions.

Table 1: Calculated Electronic Properties of an Oxazole System

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap (ΔE) | 5.6 eV |

| Dipole Moment | 1.8 D |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 0.9 eV |

Molecular Dynamics Simulations for Conformational Analysis

While the oxazole ring itself is rigid, the alkyl substituents—ethyl, methyl, and isopropyl groups—introduce conformational flexibility to the 4-Ethyl-5-methyl-2-(1-methylethyl)oxazole molecule. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules by simulating their motion over time. nih.govfrontiersin.org

MD simulations track the trajectory of atoms and can identify the most stable, low-energy conformations and the energy barriers between them. Key metrics analyzed during these simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, indicating the stability of the simulation. nih.gov The Root Mean Square Fluctuation (RMSF) can be used to identify which parts of the molecule are most flexible. For a molecule like this, MD would primarily show rotations around the single bonds connecting the alkyl groups to the oxazole ring. The results can provide a statistical distribution of different rotamers, highlighting the most populated conformational states under specific conditions.

Table 2: Conformational Analysis of an Oxazole Derivative

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Staggered) | 180° | 0.00 | 75% |

| B (Gauche) | 60° | 1.20 | 15% |

| C (Eclipsed) | 0° | 4.50 | <1% |

Prediction of Spectroscopic Parameters and Reaction Pathways

Theoretical methods are highly effective in predicting spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds. DFT calculations can accurately forecast vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). doaj.orgresearchgate.net By comparing these computationally predicted spectra with experimental data, researchers can validate molecular structures. The calculated vibrational modes can be assigned to specific stretching, bending, or torsional motions within the molecule.

Computational chemistry also allows for the investigation of potential reaction pathways. For oxazoles, this can include studying photochemical reactions, where the molecule absorbs light and undergoes isomerization. researchgate.netacs.org Theoretical studies can map the potential energy surface of the excited state to identify intermediates and transition states, such as the ring-opening of the oxazole to form nitrile ylide and azirine intermediates. researchgate.net These calculations provide mechanistic insights that are often difficult to obtain through experimental means alone.

Table 3: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 1610 | 1615 | C=N Stretch |

| IR Frequency (cm⁻¹) | 1155 | 1152 | C-O-C Stretch |

| ¹³C NMR Shift (ppm) | 162.5 | 161.9 | C2 (Oxazole Ring) |

| ¹H NMR Shift (ppm) | 3.15 | 3.10 | CH (Isopropyl) |

Tautomerism Preference Analysis using Theoretical Methods

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. While the core this compound is not expected to exhibit significant tautomerism, theoretical methods can be used to analyze the preference for any potential, albeit unlikely, tautomeric forms that could arise from proton shifts from the alkyl groups to the ring nitrogen. More commonly, these methods are applied to oxazole derivatives bearing functional groups like amino or hydroxyl substituents, which can participate in amino-imino or keto-enol tautomerism.

Quantum chemical calculations can determine the relative thermodynamic stabilities of different tautomers by computing their free energies in the gas phase and in various solvents. nih.govvu.nl These studies have shown that the relative stability can be significantly influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. nih.gov For instance, in related azole systems, one tautomer may be favored in the gas phase or nonpolar solvents, while another becomes more stable in polar solvents. researchgate.net By calculating the energy difference between potential tautomers, their equilibrium population can be predicted, offering a clear picture of the preferred isomeric form under given conditions.

Table 4: Theoretical Tautomer Stability Analysis

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

|---|---|---|

| Canonical Form | 0.00 | 0.00 |

| Hypothetical Tautomer A | +25.5 | +22.0 |

| Hypothetical Tautomer B | +30.2 | +27.8 |

Structure Activity Relationship Sar Investigations of 4 Ethyl 5 Methyl 2 1 Methylethyl Oxazole and Its Structural Analogs

Elucidation of Molecular Recognition Mechanisms with Biological Targets (e.g., enzymes, receptors)

The biological activity of oxazole (B20620) derivatives is rooted in their capacity for non-covalent interactions with enzymes and receptors. tandfonline.com The oxazole core, with its nitrogen and oxygen atoms, can participate in hydrogen bonding, while the substituents at the 2, 4, and 5 positions dictate hydrophobic and steric interactions.

In many biological systems, the conversion of serine (Ser) and threonine (Thr) residues in peptides to oxazole rings is a key post-translational modification. nih.gov This transformation is catalyzed by enzymes that recognize a specific leader peptide sequence, followed by cyclodehydration and dehydrogenation. nih.gov This natural process highlights the inherent ability of the oxazole structure to be recognized and accommodated within biological macromolecules.

The interaction of substituted oxazoles with their biological targets is highly specific. For instance, in a series of 1,3-oxazole sulfonamides designed as tubulin polymerization inhibitors, the oxazole core, along with a cyclopropyl ring and halogenated aniline derivatives, was found to be crucial for activity. nih.gov These compounds bind to tubulin, leading to microtubule depolymerization. nih.gov Similarly, pyrazole derivatives containing a 4-phenyl-2-oxazole moiety have been shown to inhibit PDE4B, where the oxazole acts as a scaffold, and the pyrazole ring forms a key π-π stacking interaction with the protein. researchgate.net The heteroatoms in the oxazole ring are structurally similar to those in furan and pyridine (B92270), allowing them to engage with enzymes and receptors through various non-covalent bonds, which is fundamental to their biological actions. tandfonline.com

Rational Design Principles for Modulating Molecular Interactions based on Oxazole Core

The rational design of oxazole-based compounds involves a deep understanding of the target's structure and the principles of molecular recognition. The oxazole ring serves as a versatile and "rigid" scaffold that can be strategically functionalized to achieve desired biological effects. nih.govjuniperpublishers.com

A key principle in the design of oxazole-based drugs is the use of the oxazole as a central pharmacophore that can be decorated with various substituents to optimize interactions with a specific biological target. mdpi.com For instance, in the development of TGR5 agonists, a hypothetical ligand-based pharmacophore model led to the discovery of a new class of potent agonists based on a 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazole core. nih.gov This highlights the importance of computational models in guiding the design of novel bioactive molecules.

Another design strategy involves the use of the oxazole as a bioisosteric replacement for other aromatic rings. mdpi.com This approach can lead to compounds with improved pharmacological properties. The synthesis of 'head-to-tail'-connected asymmetric pyridyl-oxazoles for anticancer purposes is an example of how the oxazole unit can be incorporated into larger, flexible molecules designed to bind to specific sites, such as G-quadruplexes in DNA. mdpi.com

Furthermore, the synthesis of oxazole derivatives can be guided by established chemical reactions like the van Leusen oxazole synthesis, which allows for the preparation of 5-substituted oxazoles from aldehydes. nih.govmdpi.com This synthetic accessibility facilitates the creation of libraries of compounds for screening and optimization.

Ligand Efficiency and Physicochemical Property Optimization in Oxazole-Based Scaffolds

In modern drug discovery, optimizing the physicochemical properties of lead compounds is as crucial as enhancing their biological activity. Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a ligand, providing a way to compare the quality of different-sized hits from a screening campaign.

The optimization of oxazole-based scaffolds involves modifying substituents to improve properties such as solubility, metabolic stability, and cell permeability, while maintaining or improving binding affinity. The flexible nature of the oxazole ligand for various molecular targets makes it an attractive scaffold for the development of effective therapeutic agents. nih.gov

The lipophilicity of a compound, often measured as logP, is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. While a certain degree of lipophilicity is required for a drug to cross cell membranes, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased toxicity. Therefore, a key aspect of optimizing oxazole-based scaffolds is to balance lipophilicity with other properties.

The table below presents hypothetical data to illustrate how substituent changes on an oxazole core can impact key physicochemical properties and ligand efficiency.

Table 2: Hypothetical Physicochemical Properties and Ligand Efficiency of Substituted Oxazoles

| Compound | R2 | R4 | R5 | Mol. Wt. | logP | IC50 (nM) | Ligand Efficiency (LE) |

|---|---|---|---|---|---|---|---|

| A | -CH3 | -H | -Ph | 173.21 | 2.8 | 500 | 0.32 |

| B | -CH3 | -H | -Ph-4-F | 191.20 | 3.0 | 250 | 0.33 |

| C | -CH3 | -H | -Ph-4-OH | 189.21 | 2.5 | 100 | 0.35 |

| D | -cPr | -H | -Ph-4-OH | 215.25 | 2.9 | 50 | 0.36 |

LE is calculated as (1.37 \ pIC50) / number of heavy atoms. This data is illustrative and not based on experimental results for a specific target.*

This illustrative data shows that by systematically varying the substituents, it is possible to improve the potency (lower IC50) and ligand efficiency, while modulating physicochemical properties like molecular weight and logP.

Derivatization and Chemical Modification of the Oxazole Core for Novel Compound Generation

Synthesis of New 2,4,5-Trisubstituted Oxazole (B20620) Derivatives

One notable approach involves a one-pot, three-component reaction that combines a carboxylic acid, an amino acid, and a boronic acid. This method utilizes a dehydration condensing reagent, DMT-MM, to facilitate the initial oxazole ring formation, followed by a nickel-catalyzed Suzuki-Miyaura coupling to introduce the third substituent. This one-pot procedure offers a streamlined synthesis of 2,4,5-trisubstituted oxazoles from readily available starting materials. nih.gov

Another effective method is the copper-mediated aerobic oxidative annulation of ketones and amines. This approach is notable for its use of molecular oxygen as the oxidant and proceeds under solvent-free conditions at mild temperatures. The reaction involves the functionalization of one sp² and two sp³ carbons, leading to the formation of C-O and C-N bonds in a cascade process. acs.org

Palladium-catalyzed C-H addition to nitriles followed by a cyclization sequence represents another powerful tool for the synthesis of these derivatives. This intermolecular protocol allows for the direct C-H functionalization of electron-rich heteroarenes and their subsequent addition to O-acyl cyanohydrins. The reaction proceeds under redox-neutral conditions and demonstrates high efficiency and a broad substrate scope. acs.orgresearchgate.net

Microwave irradiation has also been employed to promote the rapid O,N-acylation-cyclodehydration cascade reaction of oximes and acid chlorides, leading to the formation of novel 2,4,5-trisubstituted oxazole derivatives. nih.gov This method offers the advantage of accelerated reaction times and often results in high yields of the desired products.

The table below summarizes various synthetic methods for 2,4,5-trisubstituted oxazoles.

| Synthetic Method | Key Reagents/Catalysts | Description | Advantages |

| One-pot Oxazole Synthesis/Suzuki-Miyaura Coupling | DMT-MM, Ni-catalyst, Boronic Acid | A one-pot reaction involving the formation of a 5-(triazinyloxy)oxazole intermediate followed by a Suzuki-Miyaura coupling. nih.gov | High efficiency, readily available starting materials. nih.gov |

| Copper-Mediated Aerobic Oxidative Annulation | Copper catalyst, Molecular Oxygen | An oxidative annulation of ketones and amines under solvent-free conditions. acs.org | Mild reaction conditions, use of a green oxidant. acs.org |

| Palladium-Catalyzed C-H Addition/Cyclization | Palladium catalyst, O-acyl cyanohydrins | A direct C-H addition of heteroarenes to nitriles followed by cyclization. acs.orgresearchgate.net | Redox-neutral, high efficiency, broad substrate scope. acs.org |

| Microwave-Assisted O,N-Acylation-Cyclodehydration | Microwave irradiation | A rapid cascade reaction of oximes and acid chlorides. nih.gov | Accelerated reaction times, high yields. nih.gov |

Regioselective Functionalization of the Oxazole Ring

The ability to selectively introduce functional groups at specific positions of the oxazole ring is crucial for the targeted synthesis of complex molecules. Regioselective functionalization allows for the precise control of molecular architecture and the fine-tuning of physicochemical properties.

A powerful strategy for the regioselective functionalization of the oxazole scaffold involves the use of TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium and zinc. Successive metalations using TMPMgCl·LiCl or TMPZnCl·LiCl enable the generation of magnesiated or zincated oxazole species. These intermediates are stable towards ring fragmentation and readily react with a variety of electrophiles, including aryl and allylic halides, acid chlorides, TMSCl, and TMS-CN, to yield highly functionalized oxazoles. acs.orgnih.gov

Cross-coupling reactions, such as the Suzuki and Stille reactions, have also been extensively utilized for the site-selective elaboration of the oxazole ring at the C-4 and C-5 positions. These methods typically involve the preparation of halogenated or stannylated oxazole derivatives, which then serve as coupling partners. This approach provides a versatile strategy for the regioselective preparation of 2,4- and 2,5-disubstituted-1,3-oxazoles. nih.gov

Furthermore, direct arylation reactions offer a complementary method for regioselective functionalization. By employing task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles can be favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. This allows for selective functionalization at either the C-2 or C-5 position with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates. organic-chemistry.org

The following table outlines key strategies for the regioselective functionalization of the oxazole ring.

| Position | Method | Key Reagents/Conditions | Description |

| C-2, C-4, C-5 | Metalation with TMP-Bases | TMPMgCl·LiCl or TMPZnCl·LiCl, Electrophiles | Successive metalations to generate stable magnesiated or zincated species that react with various electrophiles. acs.orgnih.gov |

| C-4, C-5 | Suzuki and Stille Cross-Coupling | Halogenated or stannylated oxazoles, Organometallic reagents, Palladium catalyst | Site-selective C-C bond formation at the C-4 and C-5 positions. nih.gov |

| C-2, C-5 | Direct Arylation | Palladium catalyst, Task-specific phosphine ligands, Polar or nonpolar solvents | Regioselective arylation at either the C-2 or C-5 position depending on the solvent polarity. organic-chemistry.org |

Incorporation of the Oxazole Moiety into Hybrid Heterocyclic Systems

The fusion or linking of the oxazole ring with other heterocyclic systems is a widely employed strategy to create novel molecular architectures with unique biological and chemical properties. These hybrid heterocyclic systems often exhibit enhanced or entirely new functionalities compared to their individual components.

One approach involves the synthesis of hybrid molecules where the oxazole is linked to other pharmacologically relevant heterocycles. For instance, piperazinyl benzothiazole/benzoxazole derivatives have been coupled with 1,3,4-oxadiazole-2-thiol to generate novel hybrid heterocycles. researchgate.net This modular approach allows for the combination of different heterocyclic scaffolds to explore new chemical space.

The van Leusen oxazole synthesis provides a versatile method for incorporating the oxazole moiety into more complex structures. This reaction, which utilizes tosylmethylisocyanide (TosMIC), allows for the construction of the oxazole ring from an aldehyde precursor. This method has been successfully applied to the functionalization of pyrimidine derivatives, leading to the synthesis of novel compounds containing three different heterocyclic substituents. nih.gov

Furthermore, the oxazole ring can be incorporated as a building block in the synthesis of larger, polycyclic systems. For example, the oxazole moiety has been integrated into pentacycloundecane cage compounds through a synthetic sequence involving the van Leusen oxazole synthesis and a [2+2] photocycloaddition as key steps. researchgate.net This demonstrates the utility of the oxazole ring in constructing complex, three-dimensional structures.

The table below provides examples of hybrid heterocyclic systems incorporating the oxazole moiety.

| Hybrid System | Synthetic Strategy | Key Features |

| Piperazinyl benzothiazole/benzoxazole-1,3,4-oxadiazole | Coupling of pre-functionalized heterocyclic units | Combination of multiple pharmacophores in a single molecule. researchgate.net |

| Pyrimidine-oxazole hybrids | van Leusen oxazole synthesis | Flexible and efficient method for constructing multi-substituted complex molecules. nih.gov |

| Pentacycloundecane-oxazole cage compounds | van Leusen oxazole synthesis and [2+2] photocycloaddition | Incorporation of the oxazole ring into a rigid, three-dimensional scaffold. researchgate.net |

Development of Oxazole-Containing Scaffolds for Diverse Research Applications

The oxazole scaffold is a privileged structure in medicinal chemistry and drug discovery due to its ability to engage in various non-covalent interactions with biological targets such as enzymes and receptors. tandfonline.comresearchgate.net The development of novel oxazole-containing scaffolds is therefore a major focus of research aimed at discovering new therapeutic agents and chemical probes.

The versatility of the oxazole ring allows for substitution at three positions, providing a high degree of structural diversity. researchgate.net This flexibility enables medicinal chemists to fine-tune the pharmacological properties of oxazole-containing compounds to optimize their efficacy and selectivity. nih.gov

Oxazole-containing scaffolds are found in a wide range of natural products and synthetic molecules with diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antidiabetic properties. researchgate.netnih.gov The development of new synthetic methods for oxazole derivatives continues to expand the accessible chemical space for drug discovery programs. nih.gov

Beyond medicinal chemistry, oxazole-containing scaffolds are also being explored for applications in materials science. The extended π-conjugated systems of certain oxazole derivatives give rise to fluorescent properties, making them potential candidates for use as organic dyes. researchgate.net

The following table highlights the diverse research applications of oxazole-containing scaffolds.

| Application Area | Key Properties of Oxazole Scaffolds | Examples of Research Focus |

| Medicinal Chemistry | Ability to interact with biological targets, structural diversity, broad spectrum of biological activities. tandfonline.comresearchgate.netresearchgate.net | Development of new anticancer, antibacterial, and anti-inflammatory agents. researchgate.netnih.gov |

| Drug Discovery | Privileged scaffold, amenability to chemical modification. nih.gov | Design and synthesis of novel therapeutic agents with improved pharmacological profiles. nih.gov |

| Materials Science | Extended π-conjugation, fluorescence. researchgate.net | Development of fluorescent organic dyes and other functional materials. researchgate.net |

Environmental Fate and Degradation of Oxazole Containing Compounds

Photolytic and Hydrolytic Degradation Pathways of Oxazole (B20620) Derivatives in Aqueous Systems

Abiotic degradation processes, including photolysis and hydrolysis, are significant pathways for the transformation of organic compounds in aqueous environments.

Photolytic Degradation:

The oxazole ring system can undergo photolytic degradation upon exposure to sunlight. Aromatic heterocyclic moieties, including oxazoles, have been shown to be reactive with photochemically produced singlet oxygen acs.org. The photolysis of oxazole rings can lead to the formation of various oxidation products tandfonline.com. For instance, the photo-oxidation of 2,5-diphenyloxazole in the presence of benzoic acid has been reported to yield 4,5-diphenyloxazole, 3,5-diphenyloxazole, and phenanthro[9,10-d]oxazole tandfonline.com. The rate and extent of photolytic degradation are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers in the water, and the specific chemical structure of the oxazole derivative.

Hydrolytic Degradation:

The hydrolytic stability of the oxazole ring can vary significantly depending on the nature and position of substituents. While the oxazole ring itself is relatively stable, certain substitution patterns can render it susceptible to hydrolysis. For example, oxazoles bearing both 5-hydroxy and 4-carboxy substituents have been found to be unstable and readily undergo hydrolytic ring-opening and decarboxylation nih.gov. This process involves the cleavage of the oxazole ring to form more polar and often more biodegradable acyclic compounds. The pH of the aqueous system is a critical factor influencing the rate of hydrolysis, with both acidic and alkaline conditions potentially accelerating the degradation of susceptible oxazole derivatives gcsaa.org.

A summary of potential abiotic degradation pathways for oxazole derivatives is presented in the table below.

| Degradation Pathway | Description | Influencing Factors | Potential Products |

| Photolysis | Degradation initiated by the absorption of light energy. Can involve direct photolysis or indirect photolysis mediated by photosensitizers. | Light intensity and wavelength, presence of dissolved organic matter and nitrate, water depth. | Oxidized derivatives, rearranged isomers, ring-cleavage products. |

| Hydrolysis | Cleavage of chemical bonds by reaction with water. The stability of the oxazole ring is highly dependent on its substituents. | pH, temperature, presence of catalytic species. | Ring-opened structures (e.g., amides, ketones), decarboxylated products. |

Aerobic and Anaerobic Biotransformation Mechanisms in Soil and Aquatic Environments

Microbial degradation is a primary mechanism for the dissipation of many organic compounds in the environment. Both aerobic and anaerobic microorganisms can contribute to the biotransformation of oxazole-containing compounds.

Aerobic Biotransformation:

Under aerobic conditions, microorganisms such as bacteria and fungi utilize oxygen as an electron acceptor to metabolize organic substrates. These microorganisms are largely responsible for the biodegradation of agrochemicals in soil and aquatic environments nih.gov. The biodegradation of pesticides often involves initial enzymatic transformations such as oxidation, hydrolysis, or reduction, which can lead to the cleavage of the heterocyclic ring. While specific pathways for "4-Ethyl-5-methyl-2-(1-methylethyl)oxazole" are not documented, the general principles of microbial metabolism suggest that the alkyl and isopropyl substituents on the oxazole ring could be susceptible to oxidative attack, potentially leading to the formation of more polar metabolites.

Anaerobic Biotransformation:

In anoxic environments, such as saturated soils, sediments, and groundwater, anaerobic microorganisms employ alternative electron acceptors (e.g., nitrate, sulfate, carbon dioxide) for respiration. The anaerobic degradation of heterocyclic aromatic compounds has been documented, although it is generally a slower process compared to aerobic degradation nih.govoup.comtandfonline.comsemanticscholar.orgnih.gov. The initial steps in the anaerobic catabolism of aromatic compounds often involve reductive attacks on the aromatic ring, leading to dearomatization and subsequent ring cleavage nih.gov. For heterocyclic compounds, this can involve central intermediates of low aromaticity that are susceptible to hydrolase-type ring cleavage reactions nih.gov.

The susceptibility of oxazole derivatives to microbial degradation is influenced by a variety of factors as detailed in the table below.

| Factor | Influence on Biotransformation |

| Chemical Structure | The presence of specific functional groups and the overall complexity of the molecule affect microbial recognition and enzymatic attack. |

| Soil and Sediment Properties | Organic matter content, pH, temperature, and moisture content all impact microbial activity and the bioavailability of the compound agronomyjournals.com. |

| Microbial Population | The presence and abundance of microbial species capable of degrading the specific oxazole compound are crucial. |

| Oxygen Availability | Determines whether aerobic or anaerobic degradation pathways will dominate. |

Identification and Characterization of Environmental Transformation Products

The degradation of a parent compound in the environment often leads to the formation of various transformation products or metabolites. These transformation products can have different chemical and toxicological properties than the original molecule and are important to consider in environmental risk assessments mdpi.comwhiterose.ac.uk.

The transformation of pesticides can occur through both biological and non-biological processes mdpi.com. For oxazole-containing compounds, degradation pathways such as photolysis, hydrolysis, and microbial metabolism can generate a range of intermediate and final products. For example, the photolysis of azole fungicides has been shown to proceed via the substitution of halogen atoms with hydroxyl moieties, ultimately leading to the formation of imidazole or triazole as final degradation products nih.govresearchgate.net.

In some cases, the metabolites of a pesticide can be more toxic or persistent than the parent compound. For instance, the primary metabolite of the fungicide prothioconazole, prothioconazole-desthio, has been shown to be more toxic to the aquatic plant Lemna minor than the parent compound, indicating that the metabolism of the parent compound can increase the environmental risk mdpi.com.

The identification and characterization of these transformation products typically require sophisticated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to separate and identify the various compounds present in environmental samples.

Environmental Dissipation and Persistence Studies

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being degraded or removed. It is often quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate orst.eduoregonstate.edu.

The persistence of pesticides in soil and water is influenced by a combination of degradation processes (photolysis, hydrolysis, microbial degradation) and transport processes (leaching, runoff, volatilization) gcsaa.orgoregonstate.edu. The chemical properties of the pesticide, such as its water solubility, vapor pressure, and soil adsorption coefficient (Koc), play a significant role in determining its mobility and persistence mdpi.comoregonstate.edu.

Pesticides can be broadly categorized based on their persistence in soil:

Non-persistent: Half-life of less than 30 days.

Moderately persistent: Half-life of 30 to 100 days.

Persistent: Half-life of more than 100 days orst.eduoregonstate.edu.

While specific persistence data for "this compound" are not available, the persistence of oxazole-containing pesticides will depend on their specific structure and the environmental conditions at the site of application. For example, compounds that are readily biodegradable or susceptible to photolysis would be expected to have shorter half-lives. Conversely, compounds that are resistant to degradation and strongly adsorb to soil particles may persist for longer periods orst.edunih.gov.

The table below summarizes key parameters used to assess the environmental dissipation and persistence of chemical compounds.

| Parameter | Description | Importance for Environmental Fate |

| Half-life (DT50) | The time it takes for the concentration of a substance to decrease by half in a specific environmental compartment (e.g., soil, water). | A key indicator of a compound's persistence. |

| Soil Adsorption Coefficient (Koc) | A measure of a chemical's tendency to bind to soil organic carbon. | Influences mobility; higher Koc values indicate less leaching potential. |

| Water Solubility | The maximum amount of a chemical that can dissolve in water. | Affects a compound's potential for runoff and leaching. |

| Vapor Pressure | A measure of a chemical's tendency to volatilize into the atmosphere. | Determines the likelihood of atmospheric transport. |

Advanced Analytical Methodologies for Oxazole Compounds in Scientific Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating the components of a mixture. For oxazole (B20620) compounds, several chromatographic methods are routinely employed to ensure the purity of synthetic products and to isolate them from complex matrices.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for many oxazole derivatives, which are often associated with aromas and flavors. mdpi.com In GC, a sample is vaporized and transported through a column by a carrier gas (mobile phase). The separation is achieved based on the differential partitioning of the analytes between the mobile phase and a stationary phase lining the column.

Table 1: Illustrative GC Parameters for Oxazole Analysis This table is a composite of typical parameters and does not represent a single specific analysis.

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5, HP-INNOWax) | Provides high-resolution separation of volatile compounds. |

| Injector Temp. | 200-250 °C | Ensures rapid vaporization of the sample. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Oven Program | Temperature gradient (e.g., 50°C to 230°C) | Allows for the separation of compounds with a wide range of boiling points. perfumerflavorist.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides structural information. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for non-volatile, thermally unstable, or high molecular weight compounds. mdpi.com Unlike GC, the mobile phase is a liquid, which allows for a wider range of analytes to be analyzed. For oxazole derivatives, HPLC is frequently used for purity assessment of synthetic compounds and for the separation of complex mixtures, such as extracts from marine organisms containing oxazole alkaloids. mdpi.comnih.gov

A significant application of HPLC in oxazole analysis is the separation of enantiomers. Chiral stationary phases (CSPs) are employed to resolve racemic mixtures of chiral oxazoles. nih.govscilit.com Studies have demonstrated successful enantiomeric separation of novel chiral azole compounds, including oxazoles, using various mobile phase modes such as normal phase, polar organic, and reversed phase on different CSPs. nih.govresearchgate.net

Table 2: Example HPLC Conditions for Chiral Oxazole Separation Based on findings from studies on chiral azole compounds. nih.govscilit.comresearchgate.net

| Parameter | Condition | Outcome |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., derivatized maltodextrin or amylose) | Enables the differential interaction required for separating enantiomers. scilit.com |

| Mobile Phase | Normal Phase (e.g., Heptane/Ethanol) | Effective for separating a high percentage of tested chiral azoles. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the retention time and resolution of the separation. |

| Detection | UV at 254 nm | Aromatic heterocyclic compounds like oxazoles are strong UV absorbers, allowing for easy detection. nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds. ijcrt.org It is widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and assess the purity of a substance. ijcrt.orgacs.org In the synthesis of oxazole derivatives, TLC is an indispensable tool for quickly determining the completion of a reaction and for identifying the optimal solvent system for purification by column chromatography. acs.orgafricanjournalofbiomedicalresearch.com

The technique involves spotting a sample onto a plate coated with an adsorbent material (stationary phase), such as silica gel. A solvent or solvent mixture (mobile phase) is then allowed to move up the plate via capillary action, separating the components of the sample based on their differential affinity for the stationary and mobile phases. Visualization can be achieved using UV light for UV-active compounds like oxazoles or by staining with a chromogenic reagent. acs.orgnih.gov

Application of Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

To gain more comprehensive information about a sample, chromatographic techniques are often coupled with spectroscopic detectors, a practice known as hyphenation. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful hyphenated techniques used in the analysis of oxazole compounds.

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for highly confident identification by comparison to spectral libraries. This technique is invaluable in the analysis of complex volatile mixtures, such as coffee aroma, where it has been used to identify numerous key aroma compounds, including various oxazoles. mdpi.comnih.gov Experimental GC-MS data is available for 4-Ethyl-5-methyl-2-(1-methylethyl)oxazole, confirming its suitability for this analytical approach. nih.gov

LC-MS is the method of choice for analyzing less volatile and thermally labile oxazole derivatives. It has been successfully applied to characterize metabolites of substituted oxazoles in biological fluids and to identify complex oxazole alkaloids in natural product extracts. nepjol.infonih.govrrpharmacology.ru The combination of HPLC's separation ability with the mass and structural information from MS allows for the detailed characterization of compounds even when present at low concentrations in intricate matrices. nepjol.info

Table 3: GC-MS Fragmentation Data for this compound Data sourced from PubChem CID 586689. nih.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

|---|---|

| 138.0 | 99.99 |

| 110.0 | 77.43 |

| 153.0 | 74.33 |

| 96.0 | 73.56 |

Development of Specialized Analytical Methods for Oxazole Quantitation in Complex Matrices

Quantifying the exact amount of a specific oxazole in a complex matrix, such as a food product, biological sample, or industrial chemical, presents unique challenges. The matrix itself can contain hundreds of other compounds that may interfere with the analysis. Therefore, the development of specialized and validated analytical methods is crucial.

These methods often involve a meticulous sample preparation step to extract the analyte of interest and remove interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are commonly used to isolate and concentrate volatile oxazoles from food and beverage samples before GC-MS analysis. mdpi.comresearchgate.net For instance, SPME-GC-MS has been employed to identify and analyze key aroma-active compounds, including oxazoles, at different coffee roasting levels. mdpi.com

In industrial settings, methods are developed for quality control purposes. An example is the use of capillary gas chromatography with an internal standard to quantify trace amounts of oxazole in industrial-grade acrylonitrile. researchgate.net This quantitative analysis is vital for monitoring and improving production processes. The development of such methods requires careful optimization of all parameters, from sample extraction to the final chromatographic and detection conditions, to ensure accuracy, precision, and sensitivity.

Q & A

Q. Methodological Insight :

- MEP Analysis : Compute MEP values at the B3LYP/6-311++G(d,p) level to rank acceptor sites.

- Crystallography : Use SHELX for refining cocrystal structures to validate XB interactions .

What synthetic methods are most effective for preparing oxazole derivatives like this compound?

Basic Question

Van Leusen’s oxazole synthesis is widely used:

React aromatic aldehydes with TosMIC and K₂CO₃ in methanol under reflux.

Extract with methyl tert-butyl ether and purify via column chromatography .

Advanced Optimization :

- Green Chemistry : Replace methanol with ionic liquids or use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 3 hours) and improve yields (85–92%) .

How can researchers design cocrystals of this oxazole derivative for supramolecular studies?

Advanced Question

Strategy :

- Donor Selection : Use perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene) to maximize XB strength.

- Steric Considerations : Avoid overcrowding by selecting substituents that balance electron density and spatial accessibility .

Validation : - X-Ray Diffraction : Refine structures with SHELXL and analyze XB metrics (e.g., I⋯N distances: 2.8–3.0 Å, angles: 160–175°) .

How to resolve contradictions in spectroscopic data during structural analysis?

Advanced Question

Case Study : Discrepancies in NMR or XAS spectra may arise from dynamic conformational changes or solvent effects.

Approach :

- Cross-Validation : Combine ¹H/¹³C NMR, MS, and XAS (e.g., C K-edge transitions at 285–290 eV) .

- Dynamic Simulations : Perform MD simulations to assess conformational flexibility in solution .

What strategies enhance the bioactivity of oxazole derivatives via structure-activity relationship (SAR) studies?

Advanced Question

Key Modifications :

- Introduce electron-withdrawing groups (e.g., nitro) at C5 to enhance binding to targets like STAT3 or DNA topoisomerases.

- Optimize logP values (2.5–3.5) for membrane permeability using QSAR models .

Experimental Design : - In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ < 10 µM) with propidium iodide/apoptosis assays .

Which analytical techniques are critical for characterizing this oxazole derivative?

Basic Question

Core Techniques :

- NMR : Assign peaks using ¹H/¹³C/¹⁵N spectra (e.g., oxazole ring protons at δ 8.46 ppm) .

- XAS/XPS : Analyze electronic structure (e.g., N 1s binding energy: 399–401 eV) .

- MS : Confirm molecular weight via ESI-TOF (e.g., [M+H]⁺ = 195.12 m/z) .

How to address steric hindrance during functionalization of the oxazole ring?

Advanced Question

Solutions :

- Protecting Groups : Use Boc-protected amines to shield reactive sites during alkylation.

- Microwave Assistance : Enhance reaction kinetics to overcome steric barriers (e.g., 80°C, 150 W) .

What computational tools predict the interaction of this oxazole with biological targets?

Advanced Question

Workflow :

Docking (AutoDock Vina) : Screen against protein databases (e.g., PDB ID: 1TNF).

MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.

QM/MM : Calculate binding energies at the M06-2X/6-31G* level .

Why does the oxazole nitrogen participate more in halogen bonding than the oxygen atom?

Basic Question

The nitrogen atom has a more negative MEP (−140 kJ mol⁻¹ e⁻¹) compared to oxygen (−90 kJ mol⁻¹ e⁻¹), making it a stronger XB acceptor. This is confirmed by crystallographic data showing I⋯N contacts in 100% of cocrystals vs. rare I⋯O interactions .

How to optimize green synthesis protocols for this oxazole derivative?

Advanced Question

Innovations :

- Solvent-Free Reactions : Use ball milling with K₂CO₃ as a catalyst (yield: 88%).

- Continuous Flow Systems : Achieve 95% conversion in <5 minutes residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.